N-cycloheptyl-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS No.: 1040636-50-7
Cat. No.: VC11941949
Molecular Formula: C19H22FN3O2
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040636-50-7 |
|---|---|
| Molecular Formula | C19H22FN3O2 |
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | N-cycloheptyl-1-[(4-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C19H22FN3O2/c20-15-9-7-14(8-10-15)13-23-18(24)12-11-17(22-23)19(25)21-16-5-3-1-2-4-6-16/h7-12,16H,1-6,13H2,(H,21,25) |
| Standard InChI Key | IYJWPVCCYHCGIL-UHFFFAOYSA-N |
| SMILES | C1CCCC(CC1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F |
| Canonical SMILES | C1CCCC(CC1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F |
Introduction
N-cycloheptyl-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound with a complex molecular structure. It belongs to the pyridazine class of compounds, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This compound is specifically identified by its CAS number, 1040636-50-7, and has a molecular weight of 343.4 g/mol .
Biological Activities
Pyridazine derivatives are known for their diverse biological activities. While specific data on N-cycloheptyl-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is limited, related compounds have shown potential as antimicrobial, antiviral, and anticancer agents. Further research is needed to fully explore its biological properties.
Research Findings and Future Directions
Given the lack of detailed research findings specifically on N-cycloheptyl-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide, future studies should focus on its synthesis optimization, structural characterization, and biological evaluation. This could involve in vitro assays for antimicrobial and anticancer activities, as well as molecular docking studies to predict potential targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume